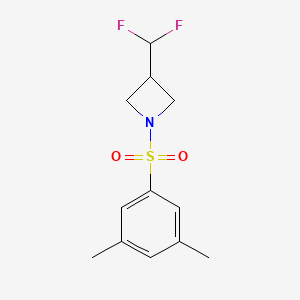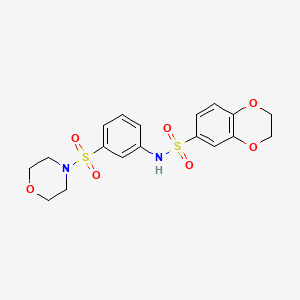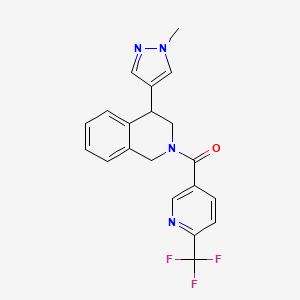![molecular formula C19H12BrCl2NO3S B2356057 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-80-2](/img/structure/B2356057.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide” is a chemical compound with the molecular formula C19H12BrCl2NO3S . It is a complex organic compound that can be used in various applications, including research and development .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound was characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were part of the design and creation of the novel compounds mentioned earlier . The purities of these compounds were verified by reversed-phase HPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were determined through various spectroscopic techniques, including MS, NMR, UV/VIS, and FTIR .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial potential. Researchers tested it against bacterial and fungal strains. The results indicated promising activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests its potential as a novel antimicrobial agent.
Antioxidant Effect
The compound was also assessed for antioxidant activity using several assays, including DPPH, ABTS, and ferric reducing power. These tests measure the ability of a substance to scavenge free radicals and protect cells from oxidative damage. The compound demonstrated antioxidant effects, which could be relevant in various health contexts .
Toxicity Assessment
To ensure safety, toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus . Understanding toxicity is crucial for any potential therapeutic agent. The compound’s toxicity profile was evaluated, providing essential information for further development .
Drug Design Implications
The compound’s unique structure, containing both an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, opens up possibilities for drug design. Researchers explored its potential as a scaffold for developing novel antimicrobial agents .
In Silico Studies
Computational modeling (in silico) was performed to predict antimicrobial effects and toxicity. These virtual experiments provide insights into the compound’s behavior at the molecular level and guide further experimental work .
Alternative Toxicity Testing
The compound’s toxicity was assessed using alternative methods, moving away from traditional animal testing. This approach aligns with ethical considerations and advances safer drug development .
Safety and Hazards
Zukünftige Richtungen
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Wirkmechanismus
Target of Action
The compound has shown promising antimicrobial activity, particularly against gram-positive pathogens . This suggests that it may target essential proteins or enzymes in these organisms.
Mode of Action
The compound contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety , which may interact with its targets to exert its effects
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, suggests a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
The compound has demonstrated antimicrobial activity against bacterial and fungal strains . It also showed antioxidant activity in DPPH, ABTS, and ferric reducing power assays . Furthermore, it was tested for toxicity on the freshwater cladoceran Daphnia magna Straus .
Eigenschaften
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-13-1-5-17(6-2-13)27(25,26)18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKDJNGNWWGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
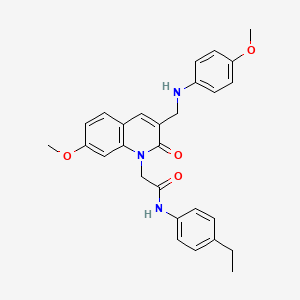
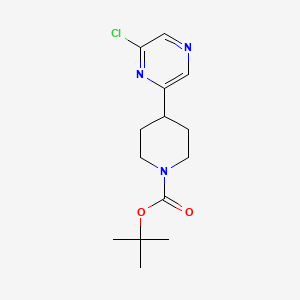

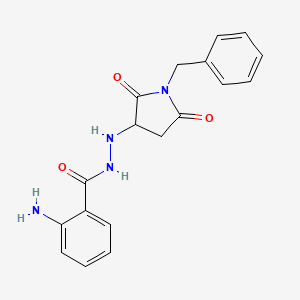
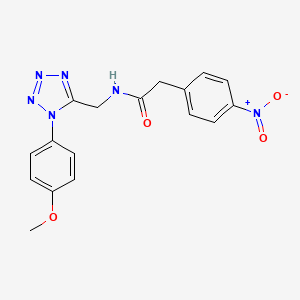
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)

![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)
